BENGHE Foundational & Exploratory

Check Availability & Pricing

T140 Peptide: A Technical Guide for Studying
Chemokine Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest

Compound Name: T140 peptide

Cat. No.: B1602424

Audience: Researchers, scientists, and drug development professionals.

Introduction

The C-X-C chemokine receptor type 4 (CXCRA4) is a G-protein coupled receptor (GPCR) that
plays a pivotal role in a multitude of physiological and pathological processes, including
immune cell trafficking, hematopoiesis, angiogenesis, and cancer metastasis.[1][2][3] Its sole
endogenous ligand is the stromal cell-derived factor-1 (SDF-1), also known as CXCL12.[4] The
CXCL12/CXCR4 signaling axis has emerged as a significant therapeutic target for various
diseases, including HIV-1 infection, cancer, and inflammatory disorders.[1][3][5]

T140, a 14-residue synthetic peptide analog of polyphemusin 11, is a potent and highly specific
antagonist of the CXCR4 receptor.[6][7] It acts as an inverse agonist, inhibiting both the
constitutive and CXCL12-induced activity of CXCRA4.[8][9] This property makes T140 and its
analogs invaluable tools for dissecting the intricate signaling pathways downstream of CXCR4
activation. This technical guide provides an in-depth overview of the T140 peptide, including its
biochemical properties, experimental protocols for its use in key assays, and a detailed
exploration of the CXCR4 signaling pathways it modulates.

Data Presentation: Quantitative Properties of T140
and its Analogs
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The following tables summarize the quantitative data for T140 and some of its well-

characterized analogs, providing key parameters for their interaction with the CXCR4 receptor.

Table 1: Binding Affinity of T140 and Analogs to CXCR4

. Affinity
Compound Cell Line Assay Type Tracer . Reference
(IC50/Ki)
Radioligand
N Nanomolar
T140 HEK293 Competition 125|-SDF-1a [10]
o range
Binding
Radioligand
- Nanomolar
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Binding
Radioligand
N Nanomolar
[Bpal®]T140 HEK293 Competition 125|-SDF-1a [10]
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Binding
T140-SDF-1a o
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Chimera (on .
- HEK293 Competition 125|-SDF-1a 1.36+0.8nM [8]
position 12, o
Binding
compound 1)
T140-SDF-1a o
) Radioligand
Chimera (on N 222+1.75
N HEK293 Competition 125|-SDF-1a [8]
position 12, o nM
Binding
compound 2)
12G5
CVX15 (T140 Antibody
CHO o - 7.8+2.2nM [1]
analog) Binding
Inhibition
Competitive Similar to
NOTA-T140 CHO-CXCR4 o 125]-.CXCL12 [11]
Cell Binding T140

Table 2: Inhibitory Activity of T140 and Analogs on CXCR4-mediated Cellular Functions
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Inhibitory

Compound Cell Line Assay Type  Stimulus Concentrati Reference
on (IC50)

T140 MDA-MB-231  Cell Migration  SDF-1 10-100 nM [5]

T140 Sup-T1 Cell Migration  SDF-1 10-100 nM [5]

T140 HUVEC Cell Migration  SDF-1 10-100 nM [5]

IT1t (small

molecule - HIV-1 entry - 7nM [12]

inhibitor)

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
interaction of T140 with the CXCR4 receptor and its effect on downstream signaling.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of T140 and its analogs for the CXCR4
receptor by measuring their ability to compete with a radiolabeled ligand.

Materials:

HEK?293 cells stably expressing human CXCRA4.[8][10]

e 125]-SDF-1a (radiolabeled tracer).[8][10]

o Unlabeled T140 or its analogs.

» Binding buffer (e.g., Tris-HCI with BSA and protease inhibitors).
o Glass fiber filters.

 Scintillation counter.

Procedure:
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e Culture and harvest HEK293-CXCR4 cells.

o Prepare cell membranes by homogenization and centrifugation.

e In a 96-well plate, add a fixed concentration of 125|-SDF-1a to each well.

e Add increasing concentrations of unlabeled T140 or its analogs to the wells.
e Add the cell membrane preparation to each well.

¢ Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach
binding equilibrium.

» Rapidly filter the contents of each well through glass fiber filters using a cell harvester to
separate bound from free radioligand.

o Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
o Measure the radioactivity retained on the filters using a scintillation counter.

e Analyze the data using non-linear regression to determine the IC50 value, which can be
converted to a Ki value using the Cheng-Prusoff equation.

Calcium Flux Assay

This assay measures the ability of T140 to inhibit CXCL12-induced intracellular calcium
mobilization, a key downstream signaling event of CXCR4 activation.[13][14]

Materials:

o CXCR4-expressing cells (e.g., CHO-CXCRA4, Jurkat).

e Calcium-sensitive fluorescent dye (e.g., Fluo-8, Indo-1).[13][15]
e Pluronic F-127 (to aid dye loading).

e Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.[13]

e CXCL12.
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T140.

Fluorescence microplate reader with kinetic reading capabilities and automated injectors.[13]
[14]

Procedure:

Plate CXCR4-expressing cells in a 96-well black-walled, clear-bottom plate and allow them
to adhere overnight.

Prepare the dye-loading solution by mixing the calcium-sensitive dye with Pluronic F-127 in
HBSS.

Remove the culture medium from the cells and add the dye-loading solution.

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
Wash the cells with HBSS to remove excess dye.

Pre-incubate the cells with varying concentrations of T140 for a defined period.

Place the plate in the fluorescence microplate reader.

Establish a baseline fluorescence reading.

Use an automated injector to add a specific concentration of CXCL12 to the wells.
Immediately begin kinetic measurement of fluorescence intensity over time.

The increase in fluorescence corresponds to the intracellular calcium concentration. Analyze
the data to determine the inhibitory effect of T140 on the CXCL12-induced calcium flux.

Chemotaxis Assay

This assay assesses the ability of T140 to block the directional migration of cells towards a

CXCL12 gradient, a fundamental biological response mediated by CXCR4.[16]

Materials:
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o CXCR4-expressing migratory cells (e.g., lymphocytes, cancer cells).

o Chemotaxis chamber (e.g., Boyden chamber, Transwell inserts with appropriate pore size).
[17]

o Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA).

e CXCL12.

e T140.

e Cell staining and counting reagents (e.g., Calcein AM, DAPI).

Procedure:

o Resuspend CXCR4-expressing cells in chemotaxis buffer.

» Pre-incubate the cells with different concentrations of T140.

e Add chemotaxis buffer containing CXCL12 to the lower chamber of the chemotaxis plate.
e Place the Transwell insert into the lower chamber.

e Add the T140-pre-incubated cells to the upper chamber (the Transwell insert).

 Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell
migration (e.g., 2-4 hours).

 After incubation, remove the non-migrated cells from the upper surface of the insert
membrane with a cotton swab.

» Fix and stain the migrated cells on the lower surface of the membrane.
e Count the number of migrated cells in several microscopic fields.

o Quantify the inhibition of chemotaxis by T140 by comparing the number of migrated cells in
the presence and absence of the peptide.
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Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling
pathways modulated by the CXCR4 receptor and a typical experimental workflow for
characterizing a CXCR4 antagonist like T140.

CXCR4 Signaling Pathways

Upon binding of its ligand CXCL12, CXCR4 undergoes a conformational change, leading to the
activation of downstream signaling cascades through two primary mechanisms: G-protein
dependent and [3-arrestin dependent pathways.[18][19][20]

Caption: Overview of CXCR4 signaling pathways.

Experimental Workflow for T140 Characterization

The following diagram outlines a typical workflow for characterizing the inhibitory activity of
T140 on CXCR4 signaling.

Caption: Workflow for T140 characterization.

Conclusion

The T140 peptide is a powerful and specific tool for the investigation of CXCR4-mediated
signaling. Its well-characterized binding affinity and potent inhibitory effects on downstream
cellular responses make it an ideal probe for elucidating the complex roles of the
CXCL12/CXCR4 axis in health and disease. The experimental protocols and signaling pathway
diagrams provided in this guide offer a comprehensive resource for researchers employing
T140 in their studies. Further research into T140 and its analogs continues to pave the way for
the development of novel therapeutics targeting the CXCR4 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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 To cite this document: BenchChem. [T140 Peptide: A Technical Guide for Studying
Chemokine Receptor Signaling]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1602424#t140-peptide-as-a-tool-for-studying-
chemokine-receptor-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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